Cas no 26495-19-2 ((3,5-dimethoxybenzylidene)malononitrile)

(3,5-Dimethoxybenzylidene)malononitrile is a versatile organic compound characterized by its electron-withdrawing malononitrile group and dimethoxy-substituted aromatic ring. This structure imparts strong electrophilic properties, making it valuable in synthetic chemistry, particularly as a precursor for heterocyclic compounds and functional materials. Its extended π-conjugation system enhances reactivity in cyclization and condensation reactions, facilitating the synthesis of complex molecular architectures. The dimethoxy groups further improve solubility in polar organic solvents, aiding in reaction handling and purification. This compound is also of interest in materials science due to its potential applications in optoelectronic and nonlinear optical materials. Its stability under standard conditions ensures consistent performance in laboratory and industrial settings.
(3,5-dimethoxybenzylidene)malononitrile structure
26495-19-2 structure
Product Name:(3,5-dimethoxybenzylidene)malononitrile
CAS No:26495-19-2
MF:C12H10N2O2
MW:214.220002651215
CID:273199
PubChem ID:282723
Update Time:2025-11-02

(3,5-dimethoxybenzylidene)malononitrile Chemical and Physical Properties

Names and Identifiers

    • Propanedinitrile,2-[(3,5-dimethoxyphenyl)methylene]-
    • 2-[(3,5-dimethoxyphenyl)methylidene]propanedinitrile
    • (3,5-dimethoxybenzylidene)malononitrile
    • (3,5-dimethoxybenzylidene)propanedinitrile
    • 2-(3,5-dimethoxybenzylidene)malononitrile
    • 2-(3,5-dimethoxybenzylidene)-malononitrile
    • AC1L5X3S
    • AC1Q4PYA
    • CHEMBL77724
    • CTK4F8007
    • NSC136545
    • Oprea1_324487
    • ST014281
    • BDBM4318
    • NSC-136545
    • benzylidenemalononitrile (BMN) deriv. 2
    • 26495-19-2
    • DTXSID10300386
    • [(3,5-dimethoxyphenyl)methylene]methane-1,1-dicarbonitrile
    • AKOS003683422
    • MDL: MFCD00176590
    • Inchi: 1S/C12H10N2O2/c1-15-11-4-9(3-10(7-13)8-14)5-12(6-11)16-2/h3-6H,1-2H3
    • InChI Key: YAYKQTPCKRWLAP-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=C(/C=C(\C#N)/C#N)C=1)OC

Computed Properties

  • Exact Mass: 214.0743
  • Monoisotopic Mass: 214.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 66Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 386.6±37.0 °C at 760 mmHg
  • Flash Point: 160.5±19.4 °C
  • Refractive Index: 1.573
  • PSA: 66.04
  • LogP: 2.13436
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

(3,5-dimethoxybenzylidene)malononitrile Security Information

(3,5-dimethoxybenzylidene)malononitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D368120-50mg
(3,5-dimethoxybenzylidene)malononitrile
26495-19-2
50mg
$ 50.00 2022-06-05
TRC
D368120-100mg
(3,5-dimethoxybenzylidene)malononitrile
26495-19-2
100mg
$ 65.00 2022-06-05
TRC
D368120-500mg
(3,5-dimethoxybenzylidene)malononitrile
26495-19-2
500mg
$ 185.00 2022-06-05

Additional information on (3,5-dimethoxybenzylidene)malononitrile

Comprehensive Overview of (3,5-dimethoxybenzylidene)malononitrile (CAS No. 26495-19-2)

(3,5-dimethoxybenzylidene)malononitrile (CAS No. 26495-19-2) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and versatile applications. This compound, characterized by its dimethoxybenzylidene and malononitrile functional groups, is widely studied in the fields of organic synthesis, material science, and pharmaceutical research. Its molecular structure, which includes a conjugated system, makes it particularly interesting for applications requiring electron-accepting or light-absorbing properties.

The growing interest in (3,5-dimethoxybenzylidene)malononitrile can be attributed to its potential role in advanced materials, such as organic semiconductors and photovoltaic devices. Researchers are increasingly exploring its utility in solar cell technology, where its ability to absorb specific wavelengths of light could enhance energy conversion efficiency. Additionally, its electron-deficient nature makes it a candidate for use in charge-transfer complexes, which are critical in the development of next-generation electronic devices.

One of the most frequently searched questions related to (3,5-dimethoxybenzylidene)malononitrile is its synthesis method. The compound is typically prepared through a condensation reaction between 3,5-dimethoxybenzaldehyde and malononitrile, often catalyzed by a base such as piperidine. This reaction is favored for its high yield and relatively mild conditions, making it accessible for both academic and industrial laboratories. The purity of the product can be confirmed using techniques like HPLC, NMR spectroscopy, and mass spectrometry.

Another area of interest is the solubility and stability of (3,5-dimethoxybenzylidene)malononitrile. The compound exhibits moderate solubility in common organic solvents such as dichloromethane, ethanol, and acetonitrile, but is less soluble in water. Its stability under ambient conditions makes it suitable for long-term storage, though it is recommended to keep it in a cool, dry place away from direct sunlight to prevent degradation.

In the context of pharmaceutical research, (3,5-dimethoxybenzylidene)malononitrile has been investigated for its potential biological activity. Some studies suggest that derivatives of this compound may exhibit antimicrobial or anti-inflammatory properties, though further research is needed to confirm these effects. The compound's ability to interact with biological macromolecules, such as proteins and DNA, is also a topic of ongoing exploration.

The market demand for (3,5-dimethoxybenzylidene)malononitrile has been steadily increasing, driven by its applications in high-performance materials and specialty chemicals. Suppliers and manufacturers are focusing on scaling up production to meet the needs of research institutions and industrial clients. Pricing trends indicate that the compound remains competitively priced, making it an attractive option for large-scale applications.

Environmental and safety considerations are also important when working with (3,5-dimethoxybenzylidene)malononitrile. While the compound is not classified as hazardous under standard regulations, proper handling procedures, including the use of personal protective equipment (PPE) and adequate ventilation, are recommended. Disposal should be carried out in accordance with local environmental guidelines to minimize any potential impact.

In summary, (3,5-dimethoxybenzylidene)malononitrile (CAS No. 26495-19-2) is a versatile and valuable compound with a wide range of applications in organic chemistry, material science, and pharmaceutical research. Its unique properties and growing market demand make it a subject of continued interest for researchers and industry professionals alike.

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